2-Bromo-6-fluoro-3-methylaniline
Description
Significance of Aniline (B41778) Derivatives in Chemical Synthesis
Aniline, a primary aromatic amine, and its derivatives are foundational materials in the chemical industry. wikipedia.org The presence of an amino group attached to a benzene (B151609) ring makes these compounds key precursors in the synthesis of a vast range of industrial and fine chemicals. ontosight.airesearchgate.net Their utility spans from the production of dyes and pigments, such as the indigo (B80030) used for blue jeans, to the manufacturing of polymers and rubber processing chemicals. wikipedia.org
In the pharmaceutical sector, aniline derivatives are indispensable intermediates for creating a multitude of therapeutic agents, including analgesics, antihistamines, and antibacterial drugs. ontosight.aislideshare.net The amino group can be readily modified or can direct further substitutions on the aromatic ring, allowing for the construction of complex molecular architectures with specific biological activities. wikipedia.orgslideshare.net The ability of the aniline scaffold to participate in hydrogen bonding also makes it a crucial component in the design of supramolecular structures. researchgate.net
Strategic Importance of Halogen and Methyl Substituents in Aromatic Systems
The strategic placement of substituents on an aromatic ring is a cornerstone of modern organic synthesis, as it allows chemists to precisely control the molecule's electronic properties and reactivity. Halogen and methyl groups are particularly significant in this regard.
Halogens (Bromine and Fluorine): Halogen atoms exert a dual electronic influence on aromatic rings through two primary mechanisms: the inductive effect and the resonance effect. chemistrysteps.comlibretexts.org
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond network. chemistrysteps.comlibretexts.org This electron-withdrawing effect deactivates the ring, making it less reactive towards electrophilic aromatic substitution compared to benzene. chemistrysteps.com
Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be donated to the pi-system of the aromatic ring. libretexts.org This donation of electron density is directed specifically to the ortho and para positions.
Methyl Group: The methyl group is an activating substituent that donates electron density to the aromatic ring, primarily through an inductive effect and hyperconjugation. stackexchange.comlibretexts.org This increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene. libretexts.org The methyl group is an ortho, para-director, as it stabilizes the carbocation intermediates formed during electrophilic attack at these positions. stackexchange.comlibretexts.org
The presence of multiple, distinct substituents, such as in 2-Bromo-6-fluoro-3-methylaniline, creates a complex interplay of these electronic effects, offering unique opportunities for selective chemical transformations.
Scope and Research Focus on this compound
This compound is a polysubstituted aromatic amine that combines the directing and reactivity-modulating features of bromo, fluoro, and methyl groups. While extensive research focusing exclusively on this specific isomer is not widely documented in publicly available literature, its structure suggests its primary role as a specialized building block or intermediate in targeted organic synthesis.
The substitution pattern—with bromine and fluorine atoms flanking the amino group and a methyl group nearby—provides multiple reactive sites and a unique electronic environment. This makes it a potentially valuable precursor for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals where precise control over substituent placement is critical. For instance, related bromo-fluoro-anilines are used in the synthesis of kinase inhibitors and other advanced therapeutic agents. researchgate.net
Research involving this compound would likely focus on leveraging its distinct functional groups for further chemical modification. The amino group can undergo diazotization to introduce a wide variety of other functional groups, while the bromine atom is well-suited for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. wikipedia.orgsigmaaldrich.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇BrFN |
| Molecular Weight | 204.04 g/mol |
| IUPAC Name | This compound |
| SMILES | Cc1cc(N)c(F)cc1Br |
| CAS Number | Not readily available |
Note: Data for the exact isomer this compound is limited. Properties are based on its chemical formula and known data for closely related isomers such as 2-bromo-3-fluoro-6-methylaniline (B1446712) and 2-bromo-6-fluoro-4-methylaniline. scbt.comuni.lu
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-fluoro-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJFDFVJQTVXFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 6 Fluoro 3 Methylaniline and Its Precursors
Established Synthetic Pathways to 2-Bromo-6-fluoro-3-methylaniline
The synthesis of polysubstituted anilines like this compound is rarely a single-step process. Established methodologies typically involve multi-step sequences starting from simpler, more readily available aniline (B41778) or benzene (B151609) derivatives.
Multi-step Approaches from Readily Available Anilines
A common and effective strategy for synthesizing specifically substituted anilines involves the modification of a precursor aniline through a sequence of protection, substitution, and deprotection steps. A likely precursor for the target compound is 2-fluoro-3-methylaniline. chemimpex.comsigmaaldrich.com This intermediate can be synthesized by the reduction of 2-fluoro-3-nitrotoluene. chemicalbook.com
A well-documented approach for analogous compounds, such as 2-bromo-6-fluoroaniline (B133542), provides a clear blueprint. This pathway begins with a readily available starting material like o-fluoroaniline and proceeds through several key transformations to introduce the bromine atom at the desired position while preventing unwanted side reactions. This method ingeniously uses a sulfonyl group to protect the para-position of the aniline, ensuring the subsequent bromination occurs at the ortho-position.
The key stages of this multi-step synthesis are outlined below:
| Step | Reaction | Reagents & Conditions | Purpose |
| 1 | Amino Group Protection | Acetyl Chloride, Triethylamine, Dichloromethane | Protects the highly activating amino group to control its directing effect and prevent side reactions. |
| 2 | Sulfonylation | Chlorosulfonic Acid | Introduces a bulky sulfonyl group at the para-position relative to the amino group, blocking it from electrophilic attack. |
| 3 | Bromination | Bromine | Introduces the bromine atom at the vacant ortho-position. |
| 4 | Desulfonation/Deprotection | Sulfuric Acid, Heat | Removes both the sulfonyl directing group and the acetyl protecting group to yield the final product. |
This table illustrates a representative multi-step synthesis for a related bromofluoroaniline, demonstrating a common strategy applicable to the target compound.
This strategic use of protecting and directing groups is a cornerstone of classical organic synthesis for achieving complex substitution patterns on aromatic rings.
Regioselective Bromination Strategies
Achieving regioselectivity—the control of where a new substituent adds to a molecule—is the most critical challenge in the synthesis of this compound. Direct bromination of an aniline derivative is often difficult to control, leading to a mixture of ortho- and para-substituted products, as well as polybrominated species.
To overcome this, chemists employ strategies that direct the bromination to a single, desired position. As detailed in the multi-step pathway (Section 2.1.1.), the use of a temporary blocking group is a powerful technique. A patent for the synthesis of the related 2-bromo-6-fluoroaniline details a process where sulfonation of the aniline precursor directs the subsequent bromination exclusively to the ortho position. wipo.int This is because the sterically bulky sulfonyl group physically blocks the para-position, leaving the ortho-positions as the most likely sites for electrophilic attack by bromine.
Another patented method for a similar isomer involves a one-pot reaction where 2-fluoroaniline (B146934) is first treated with sulfuric acid at high temperatures to form a sulfonic acid derivative. wipo.int The subsequent addition of hydrogen bromide and hydrogen peroxide in the same pot achieves a highly regioselective bromination. wipo.int This method is advantageous as it reduces the number of separate work-up and isolation steps. wipo.int
Alternative brominating agents to elemental bromine, such as N-Bromosuccinimide (NBS), are also widely used. cambridgescholars.com NBS is a milder and safer source of electrophilic bromine, often providing higher selectivity and being more compatible with sensitive functional groups. cambridgescholars.com
Fluorination Techniques in Aniline Synthesis
The synthesis of the target molecule relies on the availability of a fluorinated precursor, such as 2-fluoro-3-methylaniline. The introduction of a fluorine atom onto an aromatic ring is a specialized field within organic chemistry, with several established methods.
One of the most common industrial methods is the nitration of a corresponding fluorinated aromatic compound (e.g., fluorotoluene), followed by the chemical reduction of the nitro group to an amine. This two-step sequence is a reliable way to produce fluorinated anilines.
Other significant fluorination techniques include:
Halogen Exchange (Halex) Reaction: This involves the displacement of a chlorine atom with a fluorine atom using a fluoride (B91410) salt like potassium fluoride at high temperatures. This is often performed on nitroaromatics before the nitro group is reduced.
Schiemann Reaction: This classical method involves the thermal decomposition of a diazonium fluoride salt, which is typically prepared from the corresponding aniline. While effective, it often involves hazardous intermediates.
Electrophilic Fluorination: Modern methods utilize electrophilic fluorinating reagents, such as those from the Selectfluor® family. These reagents offer safer and more direct routes to fluorinated aromatics under milder conditions. chemicalbook.com
Novel and Green Chemistry Approaches in Synthesis
Modern chemical synthesis places a strong emphasis on developing environmentally benign and efficient processes, particularly for industrial-scale production.
Environmentally Benign Synthetic Route Development
The principles of green chemistry aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials. In the context of synthesizing halogenated anilines, several improvements on traditional methods have been reported.
One patented "one-pot" method for preparing a related bromo-fluoro-aniline significantly reduces wastewater discharge by carrying out sulfonation and bromination sequentially in sulfuric acid without intermediate isolation. wipo.int Furthermore, this process utilizes anisole (B1667542) as a solvent for the final desulfonation step, which dramatically lowers the required reaction temperature from approximately 200°C to 50-60°C, leading to substantial energy savings. wipo.int
There is also a move away from hazardous reagents. For example, replacing liquid bromine with solid brominating agents like phenyltrimethylammonium (B184261) tribromide (PTT) can make reactions safer and solvent-free, as the reaction can sometimes be performed by simply grinding the solid reactants together. researchgate.netrsc.org Similarly, greener alternatives to hazardous reagents like acetic anhydride (B1165640) and liquid bromine have been developed for undergraduate laboratory settings, using combinations like ceric ammonium (B1175870) nitrate-KBr for bromination. sci-hub.st Researchers are also exploring the use of ionic liquids as recyclable solvents for the regioselective bromination of unprotected anilines using copper halides, which avoids the need for protection/deprotection steps and their associated waste. nih.gov
A novel approach for the reduction of nitroarenes to anilines uses an electrochemical method with a redox mediator. specchemonline.com This process operates at room temperature and pressure, is powered by electricity (which can be from renewable sources), and achieves yields of over 99% in some cases, offering a significantly more environmentally friendly alternative to traditional high-pressure hydrogenation. specchemonline.com
Process Optimization for Industrial Scale-Up
For a synthetic route to be viable on an industrial scale, it must be efficient, safe, cost-effective, and produce a high-purity product. Several patented methods for related halogenated anilines are designed with these factors in mind.
The optimization of reaction conditions is also critical. The method that reduces the desulfonation temperature by using anisole as a solvent is a prime example of process optimization that lowers energy costs and makes the process more suitable for large-scale manufacturing. wipo.int The development of scalable electrochemical methods also holds promise for future industrial production of anilines, as these systems can be scaled up by adding more modules. specchemonline.com
Synthesis of Related and Analogous Compounds
The synthesis of complex substituted anilines, such as this compound, often draws upon established methodologies for preparing structurally related molecules. Understanding the synthetic strategies for N-methylaniline derivatives and variously halogenated methylanilines provides a foundational context for developing pathways to this specific target compound.
The introduction of a methyl group to the nitrogen atom of an aniline core is a fundamental transformation in organic synthesis, with numerous applications in the pharmaceutical and materials industries. echemi.com A variety of methods have been developed, ranging from classical alkylation to modern catalytic systems.
One of the most common and atom-economical approaches is the direct N-alkylation of anilines with methanol (B129727) . This "borrowing hydrogen" or "hydrogen autotransfer" strategy involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the aniline that is subsequently reduced in situ. researchgate.net This process is often facilitated by catalysts. For instance, skeletal copper-based catalysts have been shown to be effective for the selective N-methylation of various amines using methanol. researchgate.net Similarly, ruthenium (Ru) complexes, such as (DPEPhos)RuCl₂, have been successfully employed for the N-methylation of a broad range of anilines with methanol as the C1 source, producing the desired products in good to excellent yields. nih.gov Historically, catalysts based on copper and chromium have also been used to produce N-methylaniline from aniline and methanol in the liquid phase under pressure. google.com
Another significant strategy is the reductive amination of anilines with aldehydes. A one-pot, palladium on carbon (Pd/C) catalyzed procedure allows for the reductive mono-N-alkylation of various aniline and nitroarene derivatives using different aldehydes. acs.org This method utilizes ammonium formate (B1220265) as a hydrogen donor and proceeds smoothly at room temperature, offering an environmentally benign alternative. acs.org A Korean patent also describes a process for producing halogen-substituted N-methylanilines by reacting a halogen-substituted aniline with paraformaldehyde, followed by reduction with sodium borohydride (B1222165). google.com
Transition-metal-catalyzed N-alkylation using alcohols other than methanol is also a well-explored avenue. Nickel-catalyzed protocols enable the selective monoalkylation of anilines with a wide array of primary alcohols, tolerating numerous functional groups. acs.org Cobalt-based heterogeneous catalysts, supported on metal-organic frameworks (MOFs), have also demonstrated high efficacy for the N-alkylation of anilines with benzyl (B1604629) alcohol, offering a sustainable and reusable catalytic system. rsc.org For a metal-free alternative, visible-light-induced N-alkylation of anilines has been developed, using reagents like 4-hydroxybutan-2-one in the presence of ammonium bromide. nih.gov
More traditional methods for N-methylation include the use of alkylating agents like dimethyl sulfate (B86663) or methyl iodide. chemicalbook.comprepchem.com For example, N-methylaniline can be synthesized by reacting aniline with dimethyl sulfate in the presence of a base. chemicalbook.com Another classic approach involves the reaction of acetanilide (B955) with sodium and methyl iodide to form methylacetanilide, which is then hydrolyzed to yield N-methylaniline. prepchem.com
Interactive Table 1: Selected Catalytic Methods for N-Methylation of Anilines
| Catalyst System | Methylating Agent | Substrate Scope | Key Features | Reference |
|---|---|---|---|---|
| Skeletal Cu-based | Methanol | Various amines | Tunable selectivity for mono- or di-methylation | researchgate.net |
| (DPEPhos)RuCl₂ | Methanol | Wide range of anilines, including nitrobenzenes | High yields (up to 98%), byproduct is only water | nih.gov |
| Pd/C | Aldehydes (with HCOOH-NH₃) | Anilines and nitroarenes | Room temperature, environmentally benign | acs.org |
| Nickel Bromide / Ligand | Primary Alcohols | Aryl and heteroaryl amines | Tolerant of various functional groups (nitro, cyano) | acs.org |
| Cobalt-MOF (UiO-67) | Benzyl Alcohol | Substituted anilines | Heterogeneous, reusable catalyst | rsc.org |
| Visible Light / NH₄Br | 4-hydroxybutan-2-one | Anilines | Metal-free, eco-friendly | nih.gov |
The synthesis of anilines bearing both halogen and methyl substituents on the aromatic ring requires precise control over regioselectivity. The synthetic strategies often involve either the introduction of halogens onto a pre-existing methylaniline framework or the construction of the aniline from a pre-halogenated and methylated precursor.
A direct and versatile method for preparing halogen-substituted N-methylanilines involves a one-pot reaction starting from the corresponding halogen-substituted aniline. A process outlined in a Korean patent uses paraformaldehyde as the methyl source in the presence of a base like potassium hydroxide, followed by an in-situ reduction with sodium borohydride. google.com This method was successfully applied to synthesize 2-chloro, 2-bromo, 3-fluoro, and 4-fluoro-N-methylaniline, demonstrating its utility for various substitution patterns with high yields and purity. google.com
Another powerful technique for introducing halogens is the treatment of N,N-dialkylaniline N-oxides with thionyl halides . nih.govnih.gov This approach leverages the unique reactivity of the N-oxide functional group to achieve selective halogenation. Treatment with thionyl bromide typically results in para-bromination, while thionyl chloride can lead to ortho-chlorination. nih.govnih.gov This method provides a practical route to electron-rich aryl halides that might be difficult to access through direct electrophilic aromatic substitution.
Synthesizing specific isomers often requires a multi-step approach starting from a strategically substituted precursor. For example, 3-bromo-4-methylaniline can be prepared by the bromination of 4-nitrotoluene (B166481) in the presence of iron, followed by the reduction of the resulting 2-bromo-4-nitrotoluene. google.com This sequence controls the position of the bromine atom relative to the methyl group before the amine functionality is introduced via reduction of the nitro group. Similarly, 3-bromo-2-methylaniline is a known building block used in the synthesis of more complex molecules, including bioactive compounds. chemicalbook.com
The synthesis of fluorinated and brominated anilines, which are direct precursors or close analogs to the target compound, has also been described. A method for preparing 2-bromo-6-fluoroaniline starts from 2-fluoroaniline, which undergoes N-protection (e.g., with acetyl chloride), followed by bromination and subsequent deprotection. google.com Another route to the same compound involves the sulfonation of 2-fluoroaniline, followed by bromination and a final desulfonation step, which avoids the use of highly toxic reagents. wipo.int The synthesis of 3-fluoro-2-methyl-4-trifluoromethylaniline has been achieved starting from 4-bromo-2-fluorobenzotrifluoride, which is first methylated and then converted to the aniline derivative. google.com These examples highlight the common strategy of building the desired substitution pattern on a benzene ring before the final amination or functional group interconversion step.
Interactive Table 2: Synthesis of Halogenated Methylanilines
| Target Compound | Starting Material | Key Reagents/Steps | Purpose of Method | Reference |
|---|---|---|---|---|
| Halogen-substituted N-methylanilines | Halogen-substituted anilines | 1. Paraformaldehyde, KOH; 2. NaBH₄ | General one-pot N-methylation of haloanilines | google.com |
| para-Bromo-N,N-dialkylanilines | N,N-Dialkylaniline N-oxides | Thionyl bromide (SOBr₂) | Selective para-bromination | nih.govnih.gov |
| ortho-Chloro-N,N-dialkylanilines | N,N-Dialkylaniline N-oxides | Thionyl chloride (SOCl₂) | Selective ortho-chlorination | nih.govnih.gov |
| 3-Bromo-4-methylaniline | 4-Nitrotoluene | 1. Br₂, Fe; 2. Fe, H₂O/Benzene | Regiocontrolled synthesis via nitrotoluene intermediate | google.com |
| 2-Bromo-6-fluoroaniline | 2-Fluoroaniline | 1. Acetyl chloride; 2. Bromination; 3. Deprotection | Synthesis of a key di-halogenated precursor | google.com |
Reactivity and Reaction Mechanisms of 2 Bromo 6 Fluoro 3 Methylaniline
Electrophilic Aromatic Substitution on 2-Bromo-6-fluoro-3-methylaniline
The benzene (B151609) ring of this compound is rendered electron-rich by the strongly activating amino (-NH₂) group, which directs incoming electrophiles to the ortho and para positions relative to itself. byjus.comlibretexts.org However, the simultaneous presence of the electron-withdrawing bromine and fluorine atoms deactivates the ring towards electrophilic attack compared to aniline (B41778) itself. organicchemistrytutor.com
The directing effects of the substituents are as follows:
Amino group (-NH₂): Strongly activating and ortho, para-directing.
Methyl group (-CH₃): Weakly activating and ortho, para-directing.
Bromo (-Br) and Fluoro (-F) groups: Deactivating and ortho, para-directing. organicchemistrytutor.com
In the case of this compound, the positions ortho and para to the amino group are positions 5 and 7 (which is the bromine substituent). The position ortho to the amino group (position 1) is occupied by the fluorine atom. The position para to the amino group is position 4. Therefore, electrophilic substitution is most likely to occur at position 4 or 6. The combined directing effects of the amino and methyl groups would favor substitution at position 4.
Due to the high reactivity of anilines, direct halogenation or nitration can often lead to polysubstitution and oxidation. libretexts.org To control the reaction and achieve monosubstitution, the reactivity of the amino group is often modulated by converting it into an amide (see section 3.3.1). For instance, Friedel-Crafts acylation of this compound can be employed to introduce an acyl group, which can subsequently be transformed. This approach is exemplified by the synthesis of 2-bromo-6-fluoro-3-methylbenzaldehyde (B119135) from this compound.
Nucleophilic Aromatic Substitution (SNAr) Involving Halogen Sites
While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAr). wikipedia.org In this compound, the electron-withdrawing nature of the fluorine and bromine atoms can make the ring susceptible to SNAr reactions, particularly when there are additional activating groups in the ortho or para position to the leaving group.
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com The rate of reaction is influenced by the ability of the leaving group to depart and the stability of the intermediate. Generally, the more electronegative the halogen, the better it is at activating the ring for nucleophilic attack, but a poorer leaving group. Conversely, less electronegative halogens are better leaving groups. In many cases, fluorine is displaced more readily than other halogens in SNAr reactions because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This initial attack is often the rate-determining step.
For this compound, nucleophilic substitution could potentially occur at either the bromo or fluoro position. The relative reactivity would depend on the specific nucleophile and reaction conditions.
Reactivity of the Amine Functionality
The primary amino group in this compound is a versatile functional handle that can undergo a range of transformations, significantly expanding the synthetic utility of this compound.
The high reactivity of the amino group can sometimes be problematic, leading to undesired side reactions during electrophilic aromatic substitution or other transformations. libretexts.org To circumvent this, the amino group can be temporarily protected by converting it into a less reactive functional group, such as an amide.
A common protection strategy is acetylation, where the aniline is treated with acetyl chloride or acetic anhydride (B1165640) to form an acetanilide (B955). google.com This transformation reduces the activating effect of the amino group and prevents it from interfering with subsequent reactions. For example, in the synthesis of 2-bromo-6-fluoroaniline (B133542) from o-fluoroaniline, the amino group is first protected as an amide before the bromination step to prevent the formation of para-isomers. google.com After the desired reaction is complete, the protecting group can be readily removed by hydrolysis under acidic or basic conditions to regenerate the amine.
Table 1: Common Amine Protecting Groups
| Protecting Group | Reagents for Protection | Reagents for Deprotection |
| Acetyl (Ac) | Acetic anhydride, Acetyl chloride | Acid or base hydrolysis |
| Benzoyl (Bz) | Benzoyl chloride | Acid or base hydrolysis |
| Carbamates (e.g., Boc, Cbz) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Benzyl (B1604629) chloroformate (CbzCl) | Trifluoroacetic acid (TFA) for Boc, Hydrogenolysis for Cbz |
The primary aromatic amine functionality of this compound allows for its conversion into a diazonium salt. This is typically achieved by treating the aniline with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). numberanalytics.com The resulting aryl diazonium salt is a valuable intermediate that can be readily displaced by a variety of nucleophiles in what are known as Sandmeyer reactions. wikipedia.orgbyjus.com
The Sandmeyer reaction provides a powerful method for introducing a wide range of substituents onto the aromatic ring, replacing the original amino group. wikipedia.org These reactions are typically catalyzed by copper(I) salts. byjus.com For example, the diazonium salt of this compound could be transformed as follows:
Halogenation: Treatment with CuCl, CuBr, or KI can introduce chlorine, bromine, or iodine, respectively. ucla.edu
Cyanation: Reaction with CuCN introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. wikipedia.org
Hydroxylation: Heating the diazonium salt in water can yield the corresponding phenol.
Reductive amination is a versatile method for forming C-N bonds, typically involving the reaction of an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. wikipedia.orglibretexts.org The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced to the corresponding amine. libretexts.org
This compound can serve as the amine component in reductive amination reactions. By reacting it with various aldehydes or ketones, a wide array of secondary amines can be synthesized. Common reducing agents used for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.org This pathway offers a direct and efficient route to N-alkylated derivatives of this compound. From an industrial and green chemistry perspective, combining reductive amination with the synthesis of the primary amine in a one-pot process is attractive. nih.gov
Influence of Halogen and Methyl Groups on Regioselectivity and Electronic Properties
The regioselectivity and electronic properties of this compound are a direct consequence of the combined effects of its substituents.
Regioselectivity in Electrophilic Substitution: The directing effects of the substituents are crucial in determining the position of electrophilic attack. The powerful ortho, para-directing influence of the amino group is the dominant factor. byjus.com However, the positions ortho to the amino group are sterically hindered by the adjacent fluorine and bromine atoms. This steric hindrance, coupled with the electronic activation at the para position (position 4), makes this the most likely site for electrophilic substitution.
Regioselectivity in Nucleophilic Aromatic Substitution: In SNAr reactions, the electron-withdrawing character of the halogens is key. The positions activated for nucleophilic attack are the carbons bearing the halogen atoms. The regioselectivity between the bromo and fluoro positions would be influenced by a combination of the bond strength (C-F is stronger than C-Br) and the ability of the halogen to stabilize the negative charge in the Meisenheimer intermediate.
Advanced Synthetic Transformations and Functionalization of 2 Bromo 6 Fluoro 3 Methylaniline
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the C2 position of 2-bromo-6-fluoro-3-methylaniline serves as a prime handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex molecular architectures from simpler precursors.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines. capes.gov.bryoutube.com While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of similar ortho-haloanilines provides a strong indication of its potential in such transformations. The reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a base. The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results. youtube.com
For instance, the palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone has been shown to proceed efficiently, demonstrating the feasibility of C-N bond formation in the presence of a fluorine substituent. researchgate.net Similarly, palladium-catalyzed amination reactions of 6-bromo- and 6-chloropurine (B14466) nucleosides with aryl amines have been successfully carried out. nih.gov These examples suggest that this compound would be a viable substrate for Buchwald-Hartwig amination.
A representative, analogous transformation is the Buchwald-Hartwig amination of bromo-substituted terpyridines, which provides tris(dialkylamino)-substituted products. researchgate.net
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Analogous Bromo-Aryl Compounds
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(dba)₂ | SPhos | NaOtBu | Toluene/THF | 90-100 |
| [Pd(allyl)Cl]₂ | AdBippyPhos | KOPh | Not specified | Not specified |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100 |
This table presents a summary of conditions used for analogous compounds and is intended to be representative.
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-heteroatom bonds, particularly C-O and C-N bonds. wikipedia.orgwikipedia.orgorganic-chemistry.org The reaction typically requires stoichiometric amounts of copper and high reaction temperatures. wikipedia.org Modern variations of the Ullmann reaction have been developed that utilize catalytic amounts of copper and milder reaction conditions.
Beyond the Buchwald-Hartwig and Ullmann reactions, a variety of other palladium-catalyzed cross-coupling reactions can be envisioned for the functionalization of this compound. These include the Suzuki, Heck, and Sonogashira couplings for the formation of C-C bonds. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular frameworks.
The Suzuki coupling , which involves the reaction of an aryl halide with an organoboron compound, is a versatile method for creating biaryl linkages. The Heck coupling enables the formation of carbon-carbon bonds between an aryl halide and an alkene. The Sonogashira coupling provides a route to aryl alkynes through the reaction of an aryl halide with a terminal alkyne. While direct examples with this compound are not prevalent in the literature, the principles of these reactions are broadly applicable to a wide range of aryl halides.
Regioselective Functionalization Strategies
The substitution pattern of this compound offers opportunities for regioselective functionalization. The electronic effects of the fluorine and amino groups, as well as the steric hindrance imposed by the ortho-bromo and methyl groups, can direct incoming electrophiles or organometallic reagents to specific positions on the aromatic ring.
For instance, ortho-lithiation directed by the amino group could potentially occur at the C6 position, although this would be in competition with halogen-metal exchange of the bromine atom. The development of regioselective C-H functionalization methods for 6,5-fused heterocyclic systems provides insights into the challenges and strategies for achieving site-selectivity in complex aromatic systems. nih.gov Redox-neutral ortho-C–H amination of pinacol (B44631) arylborates via palladium(II)/norbornene catalysis has also been reported as a method for the synthesis of structurally diverse anilines. rsc.org
Heteroannulation and Cyclization Reactions Utilizing this compound
The presence of both an amino group and a reactive bromine atom in a 1,2-relationship makes this compound an excellent precursor for the synthesis of various heterocyclic compounds. Through judicious choice of reaction partners and conditions, a variety of fused ring systems can be constructed.
For example, cyclization reactions can lead to the formation of indoles, quinolines, and other nitrogen-containing heterocycles. The synthesis of fluorinated nitrogen heterocycles is an active area of research due to their prevalence in pharmaceuticals and agrochemicals. ekb.eg Programmed heterocycle synthesis using halomucononitriles as Zincke nitrile precursors has been demonstrated as a versatile method for accessing various heterocyclic cores. researchgate.net The use of 2-bromo-6-fluoroaniline (B133542) in the preparation of cycloalkylated benzothiadiazine derivatives further highlights the utility of such precursors in heterocycle synthesis. scbt.comchemicalbook.com
Fluoroalkenylation and Other Fluorine-Modifying Reactions in Organofluorine Chemistry
The field of organofluorine chemistry is continually expanding, with new methods for the introduction and modification of fluorine-containing functional groups. While the fluorine atom in this compound is generally stable, the development of novel fluoroalkenylation reactions offers potential avenues for further functionalization.
For instance, cobalt(III)-catalyzed regio- and stereoselective α-fluoroalkenylation of arenes with gem-difluorostyrenes has been reported. acs.org Although this specific reaction may not be directly applicable to the aniline (B41778) substrate without prior modification, it exemplifies the ongoing development in this area. Palladium-catalyzed arylation of fluoroalkylamines has also been described, providing a route to fluorinated anilines. nih.gov
Computational and Theoretical Studies on 2 Bromo 6 Fluoro 3 Methylaniline and Its Analogs
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular geometries and electronic properties. For analogs of 2-Bromo-6-fluoro-3-methylaniline, such as 2-bromo-6-chloro-4-fluoroaniline, DFT calculations, particularly using the B3LYP functional with a 6-31+G(d,p) basis set, have been instrumental in optimizing the molecular structure. researchgate.net
These calculations typically involve determining the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. For instance, in the case of 2-bromo-6-chloro-4-fluoroaniline, theoretical calculations have provided precise values for the geometric parameters of the benzene (B151609) ring and its substituents. researchgate.net It is anticipated that similar calculations for this compound would reveal a non-planar geometry, with the amine group and the methyl group influencing the orientation of the substituents on the aromatic ring.
Table 1: Representative Theoretical Geometrical Parameters for a Halogenated Aniline (B41778) Analog
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-Br Bond Length | Value derived from analog studies |
| C-F Bond Length | Value derived from analog studies |
| C-N Bond Length | Value derived from analog studies |
| C-C-Br Bond Angle | Value derived from analog studies |
| C-C-F Bond Angle | Value derived from analog studies |
| C-C-N Bond Angle | Value derived from analog studies |
Note: The table represents the type of data obtained from DFT calculations for an analogous compound, 2-bromo-6-chloro-4-fluoroaniline. Specific values for this compound would require dedicated computational analysis.
Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and reactivity. researchgate.net
For analogs like 2-bromo-6-chloro-4-fluoroaniline, FMO analysis has been performed using DFT calculations. researchgate.net This analysis helps in identifying the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). The HOMO is typically localized on the electron-rich amine group and the aromatic ring, while the LUMO is distributed over the ring and the halogen atoms. The energy gap determines the molecule's propensity to undergo chemical reactions. A smaller energy gap suggests higher reactivity.
Table 2: Frontier Molecular Orbital Energies for a Halogenated Aniline Analog
| Molecular Orbital | Energy (eV) |
| HOMO | Value derived from analog studies |
| LUMO | Value derived from analog studies |
| HOMO-LUMO Gap | Value derived from analog studies |
Note: This table illustrates the kind of data generated from FMO analysis for an analogous compound. The specific values for this compound would need to be determined through its own computational study.
Vibrational Spectroscopy Analysis (FTIR, FT-Raman) with Theoretical Support
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. When combined with theoretical calculations, it allows for a detailed assignment of the observed spectral bands to specific molecular motions.
For the analog 2-bromo-6-chloro-4-fluoroaniline, experimental FTIR and FT-Raman spectra have been recorded and interpreted with the aid of DFT calculations. researchgate.net The theoretical vibrational frequencies are typically scaled to achieve better agreement with the experimental data. This combined approach enables the confident assignment of vibrational modes such as C-H stretching, C-C stretching of the aromatic ring, C-N stretching, and the vibrations associated with the halogen substituents. Similar studies on this compound would provide valuable information about its structural integrity and the influence of its substituents on the vibrational spectrum.
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in a crystalline solid is governed by intermolecular interactions such as hydrogen bonding, halogen bonding, and van der Waals forces. Understanding these interactions is crucial for predicting the crystal structure and solid-state properties of a compound.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.
Currently, there are no specific published computational studies detailing the reaction mechanisms of this compound. However, theoretical methods could be applied to explore its reactivity in various chemical transformations. For example, DFT calculations could be used to model its behavior in electrophilic aromatic substitution or nucleophilic substitution reactions, providing insights into the regioselectivity and the activation energies of these processes. Such studies would be instrumental in understanding its synthetic utility and potential applications.
Spectroscopic and Structural Characterization Techniques for 2 Bromo 6 Fluoro 3 Methylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-Bromo-6-fluoro-3-methylaniline in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the methyl and amino groups. The coupling patterns (spin-spin splitting) between adjacent protons would reveal their relative positions on the benzene (B151609) ring. For instance, the fluorine atom would induce characteristic splitting in the signals of nearby protons. The -NH₂ protons would likely appear as a broad singlet, and the -CH₃ protons as a singlet, with their chemical shifts providing further structural confirmation.
The ¹³C NMR spectrum provides complementary information by detecting the different carbon environments in the molecule. Each unique carbon atom in the benzene ring, as well as the methyl carbon, would produce a distinct signal. The chemical shifts of the aromatic carbons are particularly informative, with the carbons directly bonded to the bromine, fluorine, and nitrogen atoms exhibiting characteristic shifts due to the substituents' electronic effects.
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, thereby confirming its identity and assessing its purity. In a mass spectrometer, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).
The mass spectrum of this compound would prominently feature the molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic isotopic pattern with two peaks of almost equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺) would be observed for the molecular ion and any bromine-containing fragments. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
Fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for anilines include the loss of the amino group or cleavage of the bonds adjacent to the aromatic ring. The analysis of these fragment ions helps to piece together the structure of the original molecule and corroborate the findings from other spectroscopic methods.
While no specific experimental mass spectrometry data for this compound is publicly available, predicted data for a structural isomer, 2-bromo-3-fluoro-6-methylaniline (B1446712), suggests expected adducts and their collision cross-sections. uni.lu
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. Both methods probe the vibrational modes of the molecule, but they are governed by different selection rules, often providing a more complete vibrational picture when used together.
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ region. The C-F and C-Br stretching vibrations would appear at lower wavenumbers, typically in the fingerprint region (below 1500 cm⁻¹), providing evidence for the halogen substituents.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
A successful crystallographic analysis of this compound would provide unambiguous confirmation of the substitution pattern on the benzene ring. It would also reveal details about the planarity of the aromatic system and the conformation of the amino and methyl groups relative to the ring. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the solid-state architecture.
Although no published crystal structure for this compound is currently available, the principles of this technique remain the gold standard for unequivocal structural determination in the solid phase.
Applications of 2 Bromo 6 Fluoro 3 Methylaniline As a Building Block in Organic Synthesis
Role in the Synthesis of Complex Organic Molecules
The strategic placement of reactive sites on the 2-Bromo-6-fluoro-3-methylaniline scaffold makes it a valuable precursor for a variety of organic transformations. The presence of the bromo and amino groups allows for a range of coupling and substitution reactions, enabling the elaboration of more complex structures.
A notable application of this compound is its use as an intermediate in the synthesis of other functionalized aromatic compounds. For instance, this compound can be converted into 2-Bromo-6-fluoro-3-methylbenzaldehyde (B119135). This transformation involves the conversion of the aniline (B41778) to a diazonium salt, followed by a formylation reaction, demonstrating the utility of the aniline group as a synthetic handle. This benzaldehyde (B42025) derivative can then participate in a host of subsequent reactions, such as oxidations to the corresponding carboxylic acid, reductions to the benzyl (B1604629) alcohol, or various carbon-carbon bond-forming reactions, further expanding its synthetic potential.
The reactivity of the bromine atom, often exploited in cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, provides a powerful tool for introducing diverse substituents at this position. This allows for the construction of intricate carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of complex molecular frameworks.
Intermediacy in Pharmaceutical and Agrochemical Synthesis
The unique combination of a fluorine atom and other reactive functional groups in this compound makes it a particularly attractive building block for the life sciences. Its role as an intermediate in the synthesis of pharmaceutical and agrochemical compounds is a significant area of its application.
Precursor to Biologically Relevant Scaffolds
While specific, publicly available examples of marketed drugs directly derived from this compound are not extensively documented in peer-reviewed literature, its utility as a precursor for biologically relevant scaffolds is recognized within the chemical industry. Chemical supplier databases consistently categorize it as a pharmaceutical intermediate. The aniline and bromo functionalities allow for its incorporation into various heterocyclic ring systems, which form the core of many therapeutic agents. The potential for this compound to be a starting material for kinase inhibitors and other targeted therapies is an area of active investigation in drug discovery programs.
Development of Specialty Chemicals, Dyes, and Pigments
Beyond the life sciences, this compound serves as a valuable intermediate in the synthesis of specialty chemicals, particularly in the field of organic electronics. A notable application is its use in the preparation of materials for organic light-emitting diodes (OLEDs).
In a patent for organic electroluminescent materials, the synthesis of this compound is described as a key step in the creation of novel host and emitter molecules for OLED devices google.com. The specific substitution pattern of the aniline is crucial for achieving the desired electronic properties, such as charge transport and emission characteristics, in the final electroluminescent material google.com. This highlights the importance of this building block in the development of advanced materials for next-generation displays and lighting technologies.
Conclusion and Future Research Perspectives
Summary of Current Research Status
The publicly available scientific literature on 2-Bromo-6-fluoro-3-methylaniline is notably limited. While the compound is commercially available from various chemical suppliers, indicating its use as a building block in organic synthesis, detailed studies on its specific reactivity, properties, and applications are scarce. bldpharm.combldpharm.com Its primary role appears to be that of a chemical intermediate. One notable, albeit specific, application is its use in the synthesis of organic electroluminescent materials, as detailed in a patent application. google.com This suggests its potential utility in the field of materials science, particularly for electronic devices. However, beyond this, there is a clear lack of comprehensive research into this particular substituted aniline (B41778).
Emerging Trends in Halogenated Aniline Chemistry
The broader field of halogenated and substituted aniline chemistry is dynamic and expanding, with several key trends shaping its trajectory. These trends provide a context for the potential future applications of specific compounds like this compound.
Advanced Materials Development: Substituted anilines are increasingly being used as monomers for the creation of advanced polymers and materials. researchgate.net For instance, polyanilines with specific substituents on the aromatic ring are being investigated for applications such as gas sensors and materials for adsorbing pollutants like sulfur dioxide. nih.gov The nature and position of the substituent can significantly alter the polymer's morphology, solubility, and electronic properties, allowing for the fine-tuning of its function. rsc.org Furthermore, aromatic amine-functionalized covalent organic frameworks (COFs) are being developed for applications like CO2/N2 separation. acs.org
Medicinal Chemistry and Drug Discovery: Anilines are a common motif in many pharmaceutical compounds. However, they are also recognized as "structural alerts" due to their potential for metabolic activation to toxic reactive metabolites. acs.orgacs.org A significant trend in medicinal chemistry is the development of aniline isosteres—molecules that mimic the shape and function of anilines but have improved metabolic stability and reduced toxicity. acs.orgcresset-group.com This involves replacing the aniline core with saturated carbocycles or other bioisosteric groups to design safer and more effective drugs. acs.orgcresset-group.com
Novel Synthetic Methodologies: The development of new synthetic methods is expanding the toolkit for functionalizing anilines. This includes advanced C-H functionalization techniques that allow for the direct introduction of new chemical groups onto the aniline ring, enabling the synthesis of complex molecules that were previously difficult to access. rsc.org Efficient, regioselective methods for synthesizing meta-substituted anilines, which are important precursors for various drugs, are also a key area of research. nih.govthieme-connect.com
Future Directions for this compound Research and Application
Given the limited specific research on this compound, numerous avenues for future investigation exist. The unique substitution pattern of this molecule—containing bromine, fluorine, and methyl groups—offers a versatile platform for a range of applications.
Medicinal and Agrochemical Synthesis: The compound is a prime candidate for use as a scaffold in the synthesis of novel bioactive molecules. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The fluorine atom can enhance metabolic stability and binding affinity to biological targets, a desirable feature in both pharmaceuticals and agrochemicals. Future research could focus on using this compound as a starting material to generate libraries of new compounds for screening against various diseases or as potential herbicides and pesticides.
Materials Science Innovation: Following the lead from its documented use in organic electronics, future research could further explore its potential as a monomer or precursor for novel functional materials. google.com Polymerization of this compound could yield new polyanilines with unique thermal, electronic, and sensory properties imparted by the halogen and methyl substituents. Its application in creating new covalent organic frameworks (COFs) or other porous materials for catalysis or separation processes also warrants investigation.
Fundamental Chemical Research: A critical future direction is the undertaking of fundamental research to thoroughly characterize the physicochemical properties of this compound. This includes detailed spectroscopic analysis (NMR, IR, MS), determination of its crystal structure, and systematic studies of its reactivity in various organic transformations. This foundational data is essential to unlock its full potential and enable its rational application in more complex synthetic endeavors.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Bromo-6-fluoro-3-methylaniline in laboratory settings?
- Methodological Answer : The compound can be synthesized via halogenation or substitution reactions. For example, bromination of fluorinated aniline precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions can introduce the bromo group. Protecting groups (e.g., Boc groups) are often employed to prevent unwanted side reactions, as seen in derivatives like N,N-DiBoc-3-bromo-6-fluoro-2-methylaniline (CAS 1427407-14-4) . Reaction optimization includes temperature control (e.g., 0–5°C for bromine-sensitive intermediates) and solvent selection (e.g., dichloromethane or THF) .
Q. How can researchers optimize the purification of this compound to achieve high purity (>95%)?
- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradients) is effective for separating isomers. Recrystallization using ethanol or methanol at low temperatures (0–4°C) can further enhance purity. Evidence from brominated aniline derivatives shows that purity grades >97% (HPLC/GC) are achievable with these methods .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., distinguishing methyl and bromo groups).
- Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) : Used for purity assessment (>95% threshold) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z ≈ 218 for CHBrFNH) .
Advanced Research Questions
Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromo and fluoro groups deactivate the aromatic ring, directing electrophilic substitutions to the para position of the methyl group. Steric hindrance from the methyl group may slow reactions like Suzuki-Miyaura couplings, requiring bulky ligands (e.g., SPhos) to enhance catalytic efficiency. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Q. What strategies mitigate isomer formation during the synthesis of this compound?
- Methodological Answer :
- Directed ortho-Metalation : Use of directing groups (e.g., -NHBoc) ensures regioselective bromination .
- Low-Temperature Reactions : Minimizes thermal rearrangement (e.g., maintaining -20°C during lithiation steps) .
- Isomer Tracking : Analytical techniques like GC-MS or F NMR detect and quantify isomers early in synthesis .
Q. How can computational chemistry models predict the stability and degradation pathways of this compound under various conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to predict thermal stability. For example, the C-Br bond (≈65 kcal/mol) is prone to homolytic cleavage under UV light.
- Molecular Dynamics (MD) Simulations : Models hydrolysis rates in aqueous environments, showing faster degradation at pH < 3 due to protonation of the amine group .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported purity grades for bromo-fluoroaniline derivatives?
- Methodological Answer : Contradictions arise from differing analytical methods (e.g., GC vs. HPLC) or isomer contamination. For example, 3-Bromo-2-methylaniline (CAS 55289-36-6) is listed as >97% pure by HPLC but >95% by GC . Cross-validation using orthogonal techniques (e.g., combining GC with H NMR integration) ensures accuracy. Batch-specific impurities (e.g., residual solvents) should also be quantified via headspace GC-MS .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : N95 masks, nitrile gloves, and safety goggles to avoid inhalation/skin contact (hazard codes: Xi, R36/37/38) .
- Storage : In amber glass vials at 2–8°C to prevent photodegradation and thermal decomposition .
- Waste Disposal : Neutralization with 10% aqueous NaOH before incineration to minimize brominated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
